molecular formula C7H5IO2 B156012 2-Hydroxy-5-iodobenzaldehyde CAS No. 1761-62-2

2-Hydroxy-5-iodobenzaldehyde

Cat. No. B156012
CAS RN: 1761-62-2
M. Wt: 248.02 g/mol
InChI Key: PDFVIWFKGYODKD-UHFFFAOYSA-N
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Description

2-Hydroxy-5-iodobenzaldehyde is a compound that is structurally related to various other substituted benzaldehydes. While the specific compound is not directly studied in the provided papers, related compounds with hydroxy, iodo, and aldehyde functional groups have been investigated for their chemical properties and potential applications. These compounds are often used as intermediates in the synthesis of more complex molecules or as ligands in coordination chemistry .

Synthesis Analysis

The synthesis of related compounds often involves selective oxidation of alcohols to the corresponding aldehydes. For instance, 2-iodoxybenzenesulfonic acid has been used as a catalyst for the oxidation of alcohols to aldehydes, ketones, and carboxylic acids with Oxone . Another example is the synthesis of tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde using the HBr-DMSO system as an effective oxidant . These methods could potentially be adapted for the synthesis of 2-Hydroxy-5-iodobenzaldehyde by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Hydroxy-5-iodobenzaldehyde has been studied using X-ray analysis and quantum mechanical methods. For example, N-(2-hydroxy-5-methylphenyl), 2-hydroxybenzaldehydeimine exhibits photochromic properties and is not planar due to intramolecular hydrogen bonding . Such studies provide insights into the conformational stability and electronic properties of the molecules, which are crucial for understanding their reactivity and potential applications.

Chemical Reactions Analysis

Compounds with hydroxy and aldehyde functional groups participate in various chemical reactions. They can form complexes with metals, as seen in the synthesis of rhenium(I) complexes with 2-hydroxybenzaldehyde hydrazone ligands . Additionally, they can engage in intermolecular interactions such as hydrogen bonding, iodo-nitro interactions, and aromatic pi-pi stacking, which can lead to the formation of different molecular aggregates .

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted benzaldehydes are influenced by their functional groups and molecular structure. For example, a new polymorph of 2-bromo-5-hydroxybenzaldehyde has been reported, which forms hydrogen-bonded dimers . The vibrational frequencies and molecular structures of related compounds have been investigated using density functional theory calculations, providing information on their stability and reactivity . These properties are essential for the design of new materials and for understanding the behavior of these compounds in various environments.

Scientific Research Applications

Chemical Structure and Interactions

2-Hydroxy-3-iodo-5-nitrobenzaldehyde exhibits a unique chemical structure where molecules are linked into sheets through C-H...O hydrogen bonds and iodo-nitro interactions. Additionally, these sheets are further connected by aromatic pi-pi stacking interactions. This structural complexity emphasizes the potential utility of 2-Hydroxy-5-iodobenzaldehyde in understanding molecular aggregation and designing advanced materials (Garden et al., 2004).

Synthesis and Biological Activity

2-Hydroxy-5-phenylbenzaldehyde, upon iodination, forms 2-Hydroxy-3-iodo-5-phenylbenzaldehyde. This compound, through a series of reactions, leads to the formation of Schiff bases and biologically active 2-azetidinones derivatives. The synthesized compounds have demonstrated potential antibacterial activity, indicating the role of 2-Hydroxy-5-iodobenzaldehyde in pharmaceutical applications and drug synthesis (Junne et al., 2012).

Pheromone Synthesis

2-Hydroxy-6-methylbenzaldehyde, an alarm and sex pheromone component of astigmatid mites, is structurally related to 2-Hydroxy-5-iodobenzaldehyde. The establishment of its synthesis is crucial for practical applications of these pheromones, indicating the importance of derivatives of 2-Hydroxy-5-iodobenzaldehyde in chemical ecology and pest control (Noguchi et al., 1997).

Magnetic Properties and Molecular Clusters

A pentanuclear Mn(III) cluster with 1,2,4-triazole based Schiff base ligand was synthesized using 2-hydroxy-5-iodobenzaldehyde, showcasing intricate molecular structures and antiferromagnetic intramolecular interactions among Mn(III) atoms. This type of compound is explored for Single-Molecule Magnet (SMM) behavior, indicating the compound's relevance in magnetic material research (Bikas et al., 2020).

Safety And Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

2-hydroxy-5-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IO2/c8-6-1-2-7(10)5(3-6)4-9/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFVIWFKGYODKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40291293
Record name 2-hydroxy-5-iodobenzaldehyde
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Molecular Weight

248.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-iodobenzaldehyde

CAS RN

1761-62-2
Record name 5-Iodosalicylaldehyde
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Record name NSC 74697
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Record name 1761-62-2
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Record name 2-hydroxy-5-iodobenzaldehyde
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Record name 5-Iodosalicylaldehyde
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Synthesis routes and methods I

Procedure details

To a solution of salicylaldehyde (10 g, 82 mmol) in 50 mL of CH2 Cl2 is added 22 mL of a 1M ICl solution in CH2Cl2. The solution is stirred for 14 h. After this time, a saturated solution of sodium sulfite is added until the color is discharged. The solution is diluted with CH2Cl2. The layers are separated. The organic layer is washed with water. The organic layer is dried over MgSO4, filtered and concentrated. The resulting crude material is recrystallized from cyclohexane to give the title compound (7.2 g, 32 mmol) as white solid.
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10 g
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Synthesis routes and methods II

Procedure details

A solution of 250 g (1.54 mol) of iodine chloride in 600 ml of anhydrous dichloromethane is added dropwise over the course of 2 h to a solution of 188 g (1.54 mol) of salicylaldehyde in 1 l of anhydrous dichloromethane in a heat-dried flask under argon. After stirring at RT for 3 days, a saturated aqueous sodium sulfite solution is added with vigorous stirring. The organic phase is separated, washed once with water and a saturated aqueous sodium chloride solution and dried over sodium sulfate. The solvent is evaporated and the residue is recrystallized from ethyl acetate. 216 g (57% of theory) of product are obtained.
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250 g
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188 g
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600 mL
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1 L
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Synthesis routes and methods III

Procedure details

To a stirred solution of 2-hydroxy-5-iodobenzyl alcohol (43.5 g, 174.0 mmol) in acetone (700 mL) was added 85% activated manganese (IV) oxide (5 micron, 50 g, 494.0 mmol) and the solution stirred at room temperature for 16 hours. The manganese oxide was removed by filtration through diatomaceous earth and the filtrate concentrated in vacuo. The product was purified by flash silica chromatography (0-20% ethyl acetate in hexanes). The 2-hydroxy-5-iodobenzaldehyde was obtained as a greenish-yellow solid (24.3 g, 58%). A small amount of the 2-hydroxy-5-iodobenzaldehyde was recrystallized from methanol/water to afford an analytical sample and the remainder of the compound was used without further purification: mp 99-101° C. 1H NMR (CDCl3/300 MHz) 9.83 (s, 1H), 7.79 (d, 1H, J=2.2 Hz), 7.77 (dd, 1H, J=8.7 Hz, J=2.2 Hz), 6.81 (d, 1H, J=8.7 Hz). ESHRMS 246.9229 (M−H Calc'd 246.9256).
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43.5 g
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700 mL
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50 g
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Synthesis routes and methods IV

Procedure details

To a stirred solution of 2-hydroxy-5-iodobenzyl alcohol (43.5 g, 174.0 mmol) in acetone (700 mL) was added 85% activated manganese(IV) oxide (5 micron, 50 g, 494.0 mmol) and the solution stirred at room temperature for 16 hours. The manganese oxide was removed by filtration through diatomaceous earth and the filtrate concentrated in vacuo. The product was purified by flash silica chromatography (0-20% ethyl acetate in hexanes) The 2-hydroxy-5-iodobenzaldehyde was obtained as a greenish-yellow solid (24.3 g, 58%). A small amount of the 2-hydroxy-5-iodobenzaldehyde was recrystallized from methanol/water to afford an analytical sample and the remainder of the compound was used without further purification: mp 99-101° C. 1H NMR (CDCl3/300 MHz) 9.83 (s, 1H), 7.79 (d, 1H, J=2.2 Hz), 7.77 (dd, 1H, J=8.7 Hz, J=2.2 Hz), 6.81 (d, 1H, J=8.7 Hz). ESHRMS 246.9229 (M−H Calc'd 246.9256).
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43.5 g
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700 mL
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50 g
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Yield
58%

Synthesis routes and methods V

Procedure details

To the mixture of 20 g (91 mmol) of 4-iodophenol and 25.1 g (264 mmol) anhydrous magnesium dichloride in 455 mL of anhydrous acetonitrile was added triethylamine and paraformaldehyde. The mixture was heated to reflux for 4 h, allowed to cool to rt and treated with 500 mL of 5% HCl. The solution was extracted three times with EtOAc. The combined organic extracts were washed with brine (3×) and dried over anhydrous magnesium sulfate. The dried organic solution was evaporated to afford an oil, which was purified by silica gel chromatography with EtOAc/hexane (2:8). Concentration of the desired fractions afforded 15 g (66%) of a yellow solid, which was used directly in the next step without further purification.
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20 g
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25.1 g
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455 mL
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500 mL
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66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
57
Citations
TC Nguyen, TD Tran, AT Nguyen - … университета. Серия: Химия …, 2014 - elibrary.ru
… an good agreement with the characteristic of 2-hydroxy-5-iodobenzaldehyde in the Sigma-Aldrich' … The IR spectra of the compound (3) obtained from 2-hydroxy-5-iodobenzaldehyde (2) …
Number of citations: 0 elibrary.ru
YJ Cho, KY Rho, SH Kim, SR Keum, CM Yoon - Dyes and pigments, 1999 - Elsevier
… -spiropyrans were synthesized by palladium-catalyzed reaction of 6-iodospiropyrans with 6-ethynylspiropyrans, which had been prepared by reaction of 2-hydroxy-5-iodobenzaldehyde …
Number of citations: 28 www.sciencedirect.com
P Mahboubi Anarjan, HH Monfared… - … Section E: Structure …, 2012 - scripts.iucr.org
… For preparing the title compound, a methanol (10 ml) solution of 2-hydroxy-5-iodobenzaldehyde (1.5 mmol) was added drop-wise to a methanol solution (10 ml) of 4-hydroxybenzoic …
Number of citations: 4 scripts.iucr.org
TM Asha, MRP Kurup - Journal of Chemical Crystallography, 2019 - Springer
… (DMF)] (3) were synthesized by solution based reactions of aroylhydrazones (H 2 L 1 = 5-chloro-2-hydroxybenzaldehyde nicotinoylhydrazone, H 2 L 2 = 2-hydroxy-5-iodobenzaldehyde …
Number of citations: 18 link.springer.com
NT Cong, TT Duong, NA Tien - 2014 - vestnik.vsu.ru
… an good agreement with the characteristic of 2-hydroxy-5-iodobenzaldehyde in the Sigma-aldrich’ … the ir spectra of the compound (3) obtained from 2-hydroxy-5-iodobenzaldehyde (2) …
Number of citations: 2 www.vestnik.vsu.ru
R Bikas, PM Anarjan, SW Ng… - … Section E: Structure …, 2012 - scripts.iucr.org
… 2-Hydroxy-5-iodobenzaldehyde was synthesized according to the reported procedure by … a methanol (10 ml) solution of 2-hydroxy-5-iodobenzaldehyde (1.5 mmol) was added drop-…
Number of citations: 7 scripts.iucr.org
R Bikas, P Mirzakhani, N Noshiranzadeh… - Inorganica Chimica …, 2020 - Elsevier
… The ligand H 2 L was prepared by refluxing a mixture of equimolar mounts of 2-hydroxy-5-iodobenzaldehyde (0.744 g, 3.00 mmol) and 5-(methylthio)-1H-1,2,4-triazol-3-amine (0.391 g, …
Number of citations: 22 www.sciencedirect.com
S Das - 2022 - eprints.iiserkol.ac.in
… After that 2-Hydroxy-5-iodobenzaldehyde , diethyl malonate, piperidine, and acetic acid were added to ethanol. The mixture was heated under reflux for 5 hours to get coumarin-based …
Number of citations: 0 eprints.iiserkol.ac.in
P Caboni, N Aissani, M Demurtas… - Pest management …, 2016 - Wiley Online Library
… The condensation of 4-methoxyacetophenone 3 with 2-hydroxy-5-iodobenzaldehyde to give chalcone 26 caused an increase in nematicidal activity. The replacement of iodine with …
Number of citations: 48 onlinelibrary.wiley.com
M Ghorbanloo, B Notash - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
… For preparing the title compound, a methanol (10 ml) solution of 2-hydroxy-5-iodobenzaldehyde (2 mmol) was dropwise added to a methanol solution (10 ml) of 4-methyl-…
Number of citations: 3 scripts.iucr.org

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